2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine
Description
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
2-fluoro-3-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H12FN/c1-9-4-2-5-10(8-9)11-6-3-7-12(15)13(11)14/h2-8H,15H2,1H3 |
InChI Key |
YQUQZFXLSOUEGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-2-fluorophenylboronic Acid
This intermediate is prepared via directed ortho-metalation of 3-nitro-2-fluorobenzene, followed by borylation. Protection of the amine as a trifluoroacetamide ensures stability during coupling.
Reaction Conditions :
Coupling with 3-Methylphenyl Halide
Palladium catalysis (e.g., Pd(PPh₃)₄) facilitates cross-coupling in a mix of dioxane and aqueous Na₂CO₃ at 80–90°C. The unprotected amine may require temporary protection (e.g., as an acetyl group) to prevent side reactions.
Optimized Parameters :
-
Catalyst: Pd(dppf)Cl₂ (2 mol%)
-
Base: K₂CO₃
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 90°C, 12h
Fluorination Strategies for Aromatic Systems
Introducing fluorine at the ortho position relative to the amine group demands precise regioselectivity. Two approaches are prevalent:
Balz-Schiemann Reaction
Diazotization of 3-amino-2-nitrobenzene derivatives followed by treatment with HBF₄ yields 2-fluoro-3-nitrobenzene intermediates. Subsequent reduction (Fe/NH₄Cl in MeOH) affords the amine.
Example Protocol :
Nucleophilic Aromatic Substitution
Chlorine-fluorine exchange using KF in polar aprotic solvents (e.g., DMF) at elevated temperatures is effective for electron-deficient arenes. For 2-chloro-3-nitro-[1,1'-biphenyl]-3'-methyl:
Conditions :
Reductive Amination and Functional Group Interconversion
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) converts nitro groups to amines. Fe-based reduction is cost-effective for industrial scales:
Procedure :
Protecting Group Strategies
Acetylation (Ac₂O, pyridine) or trifluoroacetylation prevents amine oxidation during cross-coupling. Deprotection is achieved via alkaline hydrolysis (NaOH/EtOH).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity, mild conditions | Requires pre-functionalized boronic acids | 68–75% |
| Balz-Schiemann | Direct fluorination | Multi-step, diazonium instability | 60–65% |
| Nucleophilic Fluorination | Scalable, simple reagents | High temperatures, electron-deficient substrates required | 75–80% |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost, safety, and minimal purification steps. Continuous-flow reactors improve heat management in exothermic steps (e.g., diazotization). Solvent recovery systems (e.g., DMF distillation) enhance sustainability. Regulatory compliance necessitates rigorous impurity profiling, particularly for residual palladium (<10 ppm).
Emerging Methodologies
Recent advances include photoredox catalysis for C–F bond formation and enzymatic reductions for nitro groups. However, these remain exploratory for biphenyl systems .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which can reduce any nitro or carbonyl groups present.
Substitution: The fluorine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Substituted biphenyl derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemical Synthesis
The synthesis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine can be achieved through several methodologies, including the Suzuki-Miyaura coupling reaction. This method has been optimized to yield high-purity products with minimal environmental impact. For instance, one study demonstrated a three-step process with an overall yield of 73% and a purity of 99.88% using low catalyst loading, making it economically viable for industrial applications .
Antifungal Properties
One of the primary applications of this compound is as an intermediate in the synthesis of Fluxapyroxad, a novel fungicide developed by BASF. Fluxapyroxad exhibits broad-spectrum antifungal activity by inhibiting succinate dehydrogenase in the mitochondrial respiratory chain of fungi. This mechanism effectively disrupts spore germination and mycelial growth, making it a potent agent against various fungal pathogens affecting crops like grains and soybeans .
Case Study: Efficacy of Fluxapyroxad
A comprehensive study evaluated the efficacy of Fluxapyroxad in controlling fungal diseases in agricultural settings. Results indicated that it outperformed traditional antifungal agents in both effectiveness and safety profile, showing lower toxicity to non-target organisms while maintaining high activity against target pathogens .
Agrochemical Formulations
The compound is also integral to developing new agrochemical formulations that enhance crop protection. Its ability to be combined with other fungicides such as pyraclostrobin and epoxiconazole allows for synergistic effects that improve overall efficacy against resistant fungal strains .
Data Table: Comparison of Antifungal Agents
| Fungicide | Active Ingredient | Mechanism of Action | Efficacy | Toxicity Profile |
|---|---|---|---|---|
| Fluxapyroxad | This compound | Inhibits succinate dehydrogenase | High | Low |
| Pyraclostrobin | Pyraclostrobin | Inhibits mitochondrial respiration | Moderate | Moderate |
| Epoxiconazole | Epoxiconazole | Inhibits sterol biosynthesis | High | Moderate |
Future Prospects
The ongoing research into biphenyl derivatives like this compound suggests promising avenues for developing new pharmaceuticals and agrochemicals. The compound's unique properties may lead to innovative solutions for sustainable agriculture and effective disease management strategies.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the biphenyl structure provides a rigid framework that can fit into hydrophobic pockets of proteins.
Comparison with Similar Compounds
Biological Activity
2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. The incorporation of fluorine into organic molecules can significantly influence their pharmacological properties, enhancing efficacy and modifying metabolic pathways. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves methods such as nucleophilic substitution reactions or cross-coupling techniques. The presence of the fluorine atom not only affects the electronic properties but also enhances lipophilicity, which can improve membrane permeability.
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have indicated that biphenyl derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The antibacterial screening demonstrated that certain derivatives exhibited good inhibition at concentrations around 50 µg/mL .
2. Antitumor Activity
Research has identified that biphenyl compounds can inhibit tumor growth. In vitro studies on melanoma cells have shown that compounds related to this compound can induce cell death in a dose-dependent manner. For example, one study reported a reduction in cell viability by up to 77% at specific concentrations compared to control groups .
3. Enzyme Inhibition
Fluorinated biphenyls have been investigated for their role as inhibitors of various enzymes involved in metabolic pathways. The presence of fluorine can enhance binding affinity due to stronger interactions with active sites on enzymes. For instance, derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy .
Case Studies
Case Study 1: Antimicrobial Screening
In a study assessing the antibacterial effects of various biphenyl derivatives, it was found that compounds similar to this compound showed promising activity against E. coli and Pseudomonas aeruginosa. The results indicated a correlation between the fluorination and increased antibacterial potency (Table 1).
| Compound | Concentration (µg/mL) | % Inhibition against S. aureus | % Inhibition against B. subtilis |
|---|---|---|---|
| 2-Fluoro-3'-methyl-biphenyl | 50 | 65% | 70% |
| Control | - | 10% | 15% |
Case Study 2: Antitumor Activity in Melanoma
Another study focused on the cytotoxic effects of biphenyl derivatives on melanoma cell lines (A375). The compound exhibited significant cytotoxicity with a decrease in cell viability by approximately 77% at a concentration of 11 µg/mL after 48 hours of exposure (Figure 1).
Cytotoxicity Results (Illustrative purposes only)
Q & A
Q. What are the key synthetic routes for 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine?
The synthesis typically involves:
- Halogenation : Fluorination at the 2-position of biphenyl using agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled temperatures (60–80°C) .
- Cross-coupling : A Suzuki-Miyaura coupling between fluorinated aryl halides and methyl-substituted boronic acids using Pd(PPh₃)₄ as a catalyst .
- Amination : Introduction of the amine group via nucleophilic substitution with ammonia or protected amines in polar aprotic solvents (e.g., DMF) . Purity is ensured through column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. How is the compound characterized structurally?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C2, methyl at C3') .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 201.09 for C₁₃H₁₂FN) .
- X-ray Crystallography : SHELXL refinement for crystal packing analysis, particularly to study steric effects of the methyl group .
Q. What solvents and conditions are optimal for its stability?
- Storage : Protect from light at 2–8°C in airtight containers under inert gas (argon) to prevent oxidation of the amine group .
- Solubility : Dissolves in DMSO (10 mM stock solutions) and ethanol, but avoid aqueous buffers due to limited solubility .
Advanced Research Questions
Q. How do reaction conditions impact yield in fluorination steps?
- Temperature : Yields drop below 60°C due to incomplete activation of fluorinating agents. Above 80°C, side reactions (e.g., C-F bond cleavage) occur .
- Catalysts : Pd(OAc)₂ increases coupling efficiency (>85% yield) compared to Cu-mediated methods (~60%) .
- Solvent Effects : DMF enhances amination kinetics, while THF improves regioselectivity in cross-coupling .
Q. What methodologies assess its biological activity?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli (e.g., MIC = 16–32 µg/mL) using broth microdilution .
- Cytotoxicity : Resazurin assays on cancer cell lines (e.g., IC₅₀ = 25–30 µM for MCF-7 and A549) with dose-response curves .
- Enzyme Inhibition : Fluorescence polarization to measure binding affinity to kinases or proteases .
Q. How to resolve contradictions in biological activity data?
- Substituent Effects : Compare analogs (e.g., 3'-chloro vs. 4'-fluoro derivatives) to isolate electronic/steric contributions .
- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ values) .
- Environmental Controls : Standardize assays for pH (7.4), temperature (37°C), and serum content to minimize variability .
Q. What computational tools predict its pharmacokinetic properties?
- Docking Studies : AutoDock Vina to model interactions with cytochrome P450 enzymes, assessing metabolic stability .
- QSAR Models : Train models on biphenylamine derivatives to correlate logP values (e.g., ~2.8) with membrane permeability .
- DFT Calculations : Gaussian 16 to map electrostatic potentials, identifying nucleophilic sites for derivatization .
Methodological Design Questions
Q. How to design structure-activity relationship (SAR) studies?
- Core Modifications : Synthesize analogs with varying substituents (e.g., 2'-fluoro vs. 4'-methyl) .
- Bioisosteres : Replace fluorine with chlorine or trifluoromethyl groups to study halogen bonding effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., fluorine) and hydrophobic regions (methyl group) .
Q. What strategies improve stability in physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
